molecular formula C13H11ClFNO2S B291696 N-(3-chloro-4-fluorophenyl)-4-methylbenzenesulfonamide

N-(3-chloro-4-fluorophenyl)-4-methylbenzenesulfonamide

Cat. No. B291696
M. Wt: 299.75 g/mol
InChI Key: UVMNPLNJJKHKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-4-methylbenzenesulfonamide, commonly known as CFMS, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its pharmacological properties. CFMS has been shown to have potential as an anti-inflammatory and analgesic agent, making it a promising candidate for further research.

Mechanism of Action

CFMS is believed to act through multiple mechanisms, including inhibition of pro-inflammatory cytokine production, modulation of ion channels involved in pain transmission, and inhibition of enzymes involved in the production of inflammatory mediators. Its exact mechanism of action is still being investigated.
Biochemical and Physiological Effects:
CFMS has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have potential as a treatment for neuropathic pain. CFMS has been found to modulate the activity of ion channels involved in pain transmission, suggesting that it may be effective in treating chronic pain conditions.

Advantages and Limitations for Lab Experiments

CFMS has several advantages for use in lab experiments, including its potential as an anti-inflammatory and analgesic agent, and its ability to modulate ion channels involved in pain transmission. However, its exact mechanism of action is still being investigated, and further research is needed to fully understand its potential uses.

Future Directions

There are several potential future directions for research on CFMS. One possible avenue of research is to further investigate its mechanism of action, in order to better understand its potential uses as an anti-inflammatory and analgesic agent. Another potential area of research is to explore its potential for use in treating neuropathic pain. Additionally, further research is needed to explore the safety and efficacy of CFMS in humans, in order to determine its potential for use as a therapeutic agent.

Synthesis Methods

CFMS can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with 4-methylbenzenesulfonamide. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

CFMS has been studied for its potential use as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. CFMS has also been studied for its potential use in treating neuropathic pain, as it has been shown to modulate the activity of ion channels involved in pain transmission.

properties

Molecular Formula

C13H11ClFNO2S

Molecular Weight

299.75 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H11ClFNO2S/c1-9-2-5-11(6-3-9)19(17,18)16-10-4-7-13(15)12(14)8-10/h2-8,16H,1H3

InChI Key

UVMNPLNJJKHKTF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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